molecular formula C14H14BrN3S B7588750 3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile

3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile

Cat. No. B7588750
M. Wt: 336.25 g/mol
InChI Key: CHEBZSLSQQYPGN-UHFFFAOYSA-N
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Description

3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the class of nitriles and is commonly referred to as BTP3.

Mechanism of Action

BTP3 exerts its inhibitory effects on kinases through a mechanism that involves binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrates, thereby inhibiting its activity.
Biochemical and Physiological Effects:
BTP3 has been shown to have significant effects on several biochemical and physiological processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the proliferation of immune cells in autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTP3 is its selectivity for certain kinases, which allows for more targeted inhibition of specific disease pathways. However, its limitations include its relatively low potency and its potential for off-target effects.

Future Directions

Future research on BTP3 could focus on improving its potency and selectivity, as well as exploring its potential applications in the treatment of other diseases. Additionally, further studies could investigate the potential for combination therapy with other kinase inhibitors to enhance its therapeutic effects.

Synthesis Methods

The synthesis of BTP3 involves a multi-step process that begins with the reaction of 5-bromothiophene-2-carbaldehyde with pyridine-3-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 3-aminopropanenitrile to yield the final product.

Scientific Research Applications

BTP3 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant inhibitory activity against several kinases, including JAK2, FLT3, and Aurora A. Inhibition of these kinases has been linked to the treatment of various diseases, including cancer and autoimmune disorders.

properties

IUPAC Name

3-[(5-bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3S/c15-14-5-4-13(19-14)11-18(8-2-6-16)10-12-3-1-7-17-9-12/h1,3-5,7,9H,2,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEBZSLSQQYPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(CCC#N)CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile

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